molecular formula C13H7NO6 B1240194 1,8-DI-Hydroxy-4-nitro-xanthen-9-one

1,8-DI-Hydroxy-4-nitro-xanthen-9-one

Cat. No.: B1240194
M. Wt: 273.20 g/mol
InChI Key: ZOHCDJRFYXKEQW-UHFFFAOYSA-N
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Description

1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One is a member of the xanthone class of organic compounds. Xanthones are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. This compound is characterized by its two hydroxy groups at positions 1 and 8, and a nitro group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One can be synthesized through several methods. One common approach involves the nitration of 1,8-dihydroxyxanthone. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the nitration process and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various xanthone derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its vibrant color and fluorescence properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments due to its intense coloration

Mechanism of Action

The mechanism of action of 1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One involves its interaction with various molecular targets. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. The compound’s hydroxy and nitro groups are essential for its binding to the active sites of these enzymes, leading to the inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Di-Hydroxy-4-Nitro-Xanthen-9-One is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H7NO6

Molecular Weight

273.20 g/mol

IUPAC Name

1,8-dihydroxy-4-nitroxanthen-9-one

InChI

InChI=1S/C13H7NO6/c15-7-2-1-3-9-10(7)12(17)11-8(16)5-4-6(14(18)19)13(11)20-9/h1-5,15-16H

InChI Key

ZOHCDJRFYXKEQW-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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